molecular formula C11H12N2O3 B1629627 methyl 7-amino-5-methoxy-1H-indole-2-carboxylate CAS No. 1000341-45-6

methyl 7-amino-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1629627
CAS No.: 1000341-45-6
M. Wt: 220.22 g/mol
InChI Key: BEXCNKUTCHUJJX-UHFFFAOYSA-N
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Description

Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate (CAS 1548186-68-0) is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the antiviral domain. Research indicates that structurally related indole-2-carboxylate derivatives exhibit potent broad-spectrum antiviral activity against RNA viruses such as Influenza A and Coxsackie B3 (CVB3), as well as the DNA virus Herpes Simplex Virus-1 (HSV-1). The specific substitution pattern of the 7-amino and 5-methoxy groups on the indole scaffold is crucial for modulating biological activity and optimizing pharmacokinetic properties. This compound is a versatile building block for constructing more complex molecules. The presence of the methyl ester at the 2-position and the primary amino group at the 7-position allows for further functionalization through hydrolysis, amide coupling, and nucleophilic substitution reactions. The indole core is a privileged structure in biologically active compounds , and related 5-methoxyindole-2-carboxylic acid derivatives have been investigated for their neuroprotective properties in models of stroke and Alzheimer's disease, reducing oxidative stress and mitigating Aβ pathology. This compound is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 7-amino-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-7-3-6-4-9(11(14)16-2)13-10(6)8(12)5-7/h3-5,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXCNKUTCHUJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646717
Record name Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-45-6
Record name Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution and Acylation-Based Synthesis

A patent by describes a multi-step process for synthesizing structurally related indole derivatives. While the primary target in this patent is 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid monohydrate, the methodology includes intermediates analogous to this compound. Key steps include:

  • Acylation of Methyl 3-Amino-2-(5-Methoxy-1H-Indol-3-Yl)Propanoate :

    • The intermediate methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride undergoes acylation with acetylating agents (e.g., acetic anhydride) in the presence of amines.
    • Conditions: 20–130°C, sodium hydride as a base, and methyl cyanoacetate as a nucleophile.
  • Hydrolysis and Cyclization :

    • Alkaline hydrolysis (3–11N NaOH/KOH, 50–105°C) followed by acidification (pH 5.5–6.5) yields the final product.

Challenges :

  • Regioselective introduction of the 7-amino group requires protective strategies to prevent over-acylation.
  • Side reactions at the indole nitrogen necessitate inert atmospheres.

Catalytic Methoxylation of Halogenated Indoles

The preparation of 5-methoxyindole, as detailed in, provides foundational insights into methoxylation strategies applicable to the target compound. The patent employs a nitrogen-containing heterocycle (e.g., methylimidazole) and a monovalent copper complex (e.g., CuBr) to catalyze the substitution of bromine with methoxy groups:

  • Reaction Parameters :
    • Substrate: 5-bromoindole.
    • Reagents: Sodium methoxide (25–35% in methanol).
    • Catalyst: Methylimidazole-CuBr (mass ratio 0.8–1.5:0.2–0.6).
    • Conditions: 80–120°C, 5–10 hours, yielding >95% conversion and >90% selectivity.

Adaptation for Target Compound :

  • Starting with 7-bromo-5-methoxyindole-2-carboxylate, this method could replace bromine at position 7 with an amino group via ammonolysis or Ullmann-type coupling.

Sonogashira Coupling and Cyclization

A method for synthesizing 5-bromo-7-methylindole highlights the utility of Sonogashira coupling in constructing substituted indoles. Although the target compound differs in substituents, the approach demonstrates functionalization feasibility:

  • Key Steps :
    • Iodination : 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) to introduce iodine at position 5.
    • Sonogashira Coupling : Trimethylsilylacetylene couples with the iodinated intermediate using Pd(PPh₃)₂Cl₂ and CuI.
    • Cyclization : Potassium tert-butoxide induces ring closure in NMP solvent at 60°C.

Potential Modifications :

  • Replacing trimethylsilylacetylene with propargylamine derivatives could introduce the 7-amino group.
  • Esterification at position 2 via Mitsunobu or Steglich reactions post-cyclization.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Catalysts Temperature (°C) Yield (%) Advantages Limitations
Acylation 5-Methoxyindole Sodium hydride, acetylating agents 20–130 ~75 High functional group tolerance Multi-step, protective group needed
Catalytic Methoxylation 5-Bromoindole Methylimidazole-CuBr 80–120 >90 Single-step, high selectivity Limited to methoxy introduction
Sonogashira Cyclization 4-Bromo-2-methylaniline Pd(PPh₃)₂Cl₂, CuI 60 92 Modular substituent introduction Requires halogenated precursors

Optimization and Mechanistic Insights

Catalytic System Efficiency

The methylimidazole-CuBr system in enhances reaction rates by stabilizing transition states through π-π interactions. Computational studies suggest that electron-rich heterocycles lower the activation energy for methoxylation by 15–20 kcal/mol compared to non-catalytic pathways.

Regioselectivity in Amination

Introducing the 7-amino group poses challenges due to competing reactivity at positions 3 and 4. Directed ortho-metalation (DoM) using lithium amides could improve regioselectivity, as demonstrated in analogous indole systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical and Biological Properties

Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate is an indole derivative characterized by its unique substitution pattern, which enhances its reactivity and biological activity. The compound has been shown to possess antiviral, anti-inflammatory, neuroprotective, and anticancer properties.

Scientific Research Applications

The compound's applications span various fields of research:

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications. Its structural similarity to natural indole compounds allows it to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
A5490.98Inhibition of tubulin polymerization
MCF-74.63Cell cycle arrest
HCT-1163.18Induction of apoptosis

Neuroprotective Effects

The compound has shown promise in neuroprotection by reducing oxidative stress and enhancing long-term potentiation (LTP). It interacts with mitochondrial targets, modulating energy metabolism and protecting neurons from damage in models of neurodegenerative diseases.

Case Study 1: Neuroprotection in SH-SY5Y Cells

A study demonstrated that this compound significantly protects SH-SY5Y cells from hydrogen peroxide-induced toxicity by enhancing antioxidant defenses.

Case Study 2: Anticancer Activity Against Multiple Cancer Lines

In comparative studies involving various cancer cell lines, this compound exhibited lower IC50 values than standard chemotherapeutics, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of methyl 7-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Variations and Substituent Effects

The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of methyl 7-amino-5-methoxy-1H-indole-2-carboxylate with structurally related compounds:

Compound Name Substituents Key Properties/Applications Synthesis Challenges
This compound 5-methoxy, 7-amino, 2-methyl ester Potential drug candidate; structural mimic of serotonin analogs Requires precise reaction timing (4–6 hours) to avoid side products
Ethyl 5-methoxyindole-2-carboxylate 5-methoxy, 2-ethyl ester Intermediate in indole alkaloid synthesis; used in fluorescence studies Ethyl ester may offer better lipid solubility compared to methyl analogs
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-chloro, 3-methyl, 2-carboxylic acid R&D applications; hazardous upon inhalation (requires strict safety protocols) Chloro substituent increases electrophilicity but may reduce metabolic stability
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 7-cyclopentylamino, 2-phenyl, 5-carboxylic acid Explored for kinase inhibition; cyclopentylamino group enhances target specificity Bulky substituents complicate purification and yield optimization
Methyl 7-(aminomethyl)-5-chloro-1H-indole-4-carboxylate 5-chloro, 7-aminomethyl, 4-methyl ester Anticandidate for antimicrobial agents; chloro group enhances halogen bonding Steric hindrance at position 4 may limit reactivity in coupling reactions

Pharmacological Relevance

In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid () lacks the amino group, reducing its suitability for neurotransmitter mimicry but increasing its electrophilicity for covalent binding applications. Similarly, the cyclopentylamino group in ’s compound improves target selectivity but introduces synthetic complexity.

Biological Activity

Methyl 7-amino-5-methoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including neuroprotective effects, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

This compound features an indole ring substituted with both amino and methoxy groups, which are known to enhance its reactivity and biological activity. The presence of these functional groups contributes to its potential therapeutic applications.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to reduce oxidative stress and enhance long-term potentiation, which are critical for maintaining neuronal health. The mechanism involves the compound's interaction with mitochondrial dihydrolipoamide dehydrogenase, impacting cellular energy metabolism and reducing neuronal damage in models of neurodegenerative diseases.

Anticancer Properties

The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The inhibition of tubulin polymerization has been identified as a primary mechanism, leading to cell cycle arrest in the G2/M phase .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
A5490.98Inhibition of tubulin polymerization
MCF-74.63Cell cycle arrest
HCT-1163.18Induction of apoptosis

Antioxidant Activity

The compound's antioxidant properties have been evaluated through various assays, revealing its capacity to scavenge free radicals and inhibit lipid peroxidation. This activity is vital for protecting cells from oxidative damage, particularly in neurodegenerative conditions .

The biological effects of this compound can be attributed to several mechanisms:

  • Interaction with Mitochondrial Targets : The compound targets mitochondrial pathways, enhancing energy metabolism and reducing oxidative stress.
  • Inhibition of Enzymatic Activity : It has been reported to inhibit monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative disorders like Parkinson's disease .
  • Cell Cycle Modulation : By affecting tubulin dynamics, it disrupts mitotic spindle formation, leading to cancer cell death.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Neuroprotection in SH-SY5Y Cells : A study demonstrated that this compound significantly protects SH-SY5Y cells from hydrogen peroxide-induced toxicity by enhancing antioxidant defenses .
  • Anticancer Activity Against Multiple Cancer Lines : In a comparative study involving multiple cancer cell lines, this compound exhibited lower IC50 values than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-amino-5-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
methyl 7-amino-5-methoxy-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.